Pseudoisocytidine

Vue d'ensemble

Description

Pseudoisocytidine is a synthetic, pyrimidine C-5 nucleoside with antineoplastic activity . After conversion into pseudoisocytidine triphosphate, it is incorporated into DNA and RNA, eventually halting tumor cell proliferation . Compared to 5-azacytidine and cytarabine, this agent shows enhanced stability and resistance to enzymatic deamination .

Molecular Structure Analysis

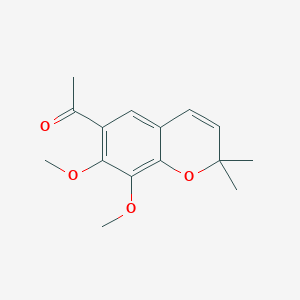

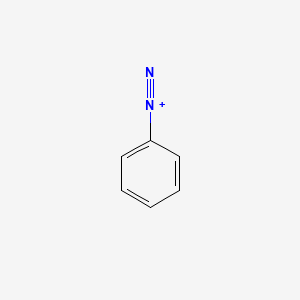

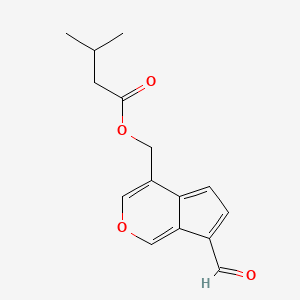

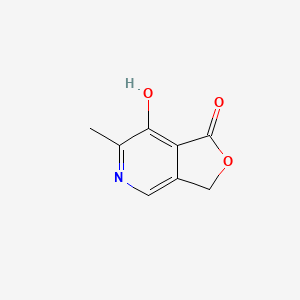

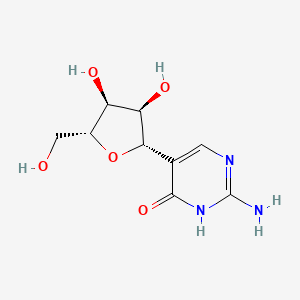

The molecular formula of Pseudoisocytidine is C9H13N3O5 . Its IUPAC name is 2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one . The molecular weight is 243.22 g/mol .

Chemical Reactions Analysis

Pseudoisocytidine has been studied for its incorporation into i-motifs, which are quadruplex structures formed by the intercalation of hemiprotonated C:C+ base pairs . The results show that neutral psC:C base pairs can stabilize i-motifs at neutral pH .

Physical And Chemical Properties Analysis

The physical and chemical properties of Pseudoisocytidine include its molecular formula (C9H13N3O5), molecular weight (243.22 g/mol), and IUPAC name (2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one) .

Applications De Recherche Scientifique

Biochemical and Pharmacological Evaluation

Pseudoisocytidine (ΨICyd) is a C-nucleoside with enhanced stability and resistance to enzymatic deamination when compared to 5-azacytidine and 1-β- d -arabinofuranosylcytosine . It has been used in biochemical and pharmacological evaluations, and its elimination kinetics in plasma have been studied . It has been found that human leukemic cells in vitro deaminated ΨICyd very slowly, formed appreciable quantities of pseudoisocytidine triphosphate, and incorporated small amounts into RNA and DNA .

Clinical Trials

Clinical trials have been conducted using Pseudoisocytidine, where it was administered as a daily intravenous injection for 5 consecutive days . These trials did not observe hematological or intestine toxicities, nor was depression of white blood cell count observed in leukemic patients .

Antileukemic Activity

Pseudoisocytidine has shown antileukemic activity in vitro and in vivo, against various 1-β- d -arabinofuranosylcytosine-resistant lines of mouse leukemia . This antileukemic activity is blocked by cytidine but not by deoxycytidine or thymidine .

Stability of i-motif Structures

The effect of the neutral cytidine protonated analogue pseudoisocytidine on the stability of i-motif structures has been studied . It has been found that neutral psC:C base pairs can stabilize i-motifs at neutral pH, but the stabilization only occurs when psC:C base pairs are located at the ends of intercalated C:C+stacks .

Role in Biological Processes

There is evidence of the possible role of i-motifs, which can be stabilized by Pseudoisocytidine, in biological processes, such as telomeric and centromeric formation, and as transcriptional regulators .

Potential Use in Nanotechnology and Medical Applications

I-motifs, which can be stabilized by Pseudoisocytidine, have potential use in nanotechnology and medical applications .

Mécanisme D'action

Target of Action

Pseudoisocytidine (ΨICyd) is a synthetic C-nucleoside . It has been found to have antileukemic activity . The primary targets of Pseudoisocytidine are leukemic cells . It has been shown to be active in vitro and in vivo against various 1-β-d-arabinofuranosylcytosine-resistant lines of mouse leukemia .

Mode of Action

Pseudoisocytidine interacts with its targets by incorporating into RNA and DNA . It forms appreciable quantities of pseudoisocytidine triphosphate and is incorporated into RNA and DNA in small amounts . This interaction results in changes at the molecular level, affecting the normal functioning of the leukemic cells .

Biochemical Pathways

The biochemical pathways affected by Pseudoisocytidine involve the synthesis of RNA and DNA . By incorporating into these nucleic acids, Pseudoisocytidine can interfere with the normal biochemical pathways of the cell .

Pharmacokinetics

The pharmacokinetics of Pseudoisocytidine involve its absorption, distribution, metabolism, and excretion (ADME). It has been found to have enhanced stability and resistance to enzymatic deamination when compared to 5-azacytidine and 1-β-d-arabinofuranosylcytosine . The elimination kinetics in plasma showed a β-phase t ½ for 14 C of 2 hr and a β-phase t ½ of unchanged ΨICyd of 1.5 hr . The net recovery of radioactivity in urine over 24 hr varied between 40 and 80% of the administered dose; 50 to 90% was unchanged drug and the rest was pseudouridine .

Result of Action

The result of Pseudoisocytidine’s action at the molecular and cellular level is the inhibition of leukemic cell growth . This is achieved through its incorporation into RNA and DNA, disrupting the normal functioning of these cells .

Action Environment

The action of Pseudoisocytidine can be influenced by environmental factors. For instance, the tautomeric equilibrium of Pseudoisocytidine, which provides an additional hydrogen-bond donor at the N3 position, can be influenced by the sequence in which it is incorporated . The neighboring methylated or protonated cytidine promotes the formation of the favorable tautomer, whereas the neighboring thymine or locked nucleic acid has a poor effect, and consecutive ΨICyd has a negative influence .

Safety and Hazards

Orientations Futures

The possibility of increasing the stability of the i-motif at physiological conditions has attracted much attention in recent years . Pseudoisocytidine, a neutral analogue of protonated cytidine, has been studied for its potential to stabilize i-motifs at neutral pH . This research could lead to new developments in the field of nanotechnology and medical applications .

Propriétés

IUPAC Name |

2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-9-11-1-3(8(16)12-9)7-6(15)5(14)4(2-13)17-7/h1,4-7,13-15H,2H2,(H3,10,11,12,16)/t4-,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDKOGQMQLSNOF-GBNDHIKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=N1)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205717 | |

| Record name | Pseudoisocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pseudoisocytidine | |

CAS RN |

57100-18-2 | |

| Record name | Pseudoisocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057100182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudoisocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSEUDOISOCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDH73L8XQD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.